molecular formula C8H8BrClOS B6199612 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene CAS No. 2091625-04-4

5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B6199612
CAS No.: 2091625-04-4
M. Wt: 267.6
InChI Key:
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Description

5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, methoxy, and methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 2-methoxy-3-(methylsulfanyl)benzene. The reaction typically requires the use of brominating and chlorinating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methylsulfanyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various aromatic compounds.

Biology and Medicine: The compound may have potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of its biological activity and interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents. The bromine and chlorine atoms are electron-withdrawing, while the methoxy and methylsulfanyl groups are electron-donating. These effects can modulate the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 5-bromo-2-chloro-1-methoxybenzene
  • 5-bromo-1-chloro-2-methoxybenzene
  • 5-bromo-1-chloro-3-methoxybenzene

Comparison: Compared to similar compounds, 5-bromo-1-chloro-2-methoxy-3-(methylsulfanyl)benzene is unique due to the presence of the methylsulfanyl group. This group can significantly influence the compound’s chemical properties, reactivity, and potential applications. The combination of bromine, chlorine, methoxy, and methylsulfanyl groups provides a distinct set of characteristics that can be leveraged in various scientific and industrial contexts.

Properties

CAS No.

2091625-04-4

Molecular Formula

C8H8BrClOS

Molecular Weight

267.6

Purity

95

Origin of Product

United States

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